

# (2S)-2-(3,5-Difluorophenyl)pyrrolidine: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 2-(3,5-Difluorophenyl)pyrrolidine

Cat. No.: B1591993

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## Introduction

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural products and synthetic pharmaceuticals.[1][2][3] Its unique stereochemical and conformational properties allow it to serve as a versatile building block in the design of bioactive molecules. This guide provides an in-depth technical examination of a specific, highly valuable derivative: **(2S)-2-(3,5-Difluorophenyl)pyrrolidine**. The strategic placement of fluorine atoms on the phenyl ring significantly modulates the compound's physicochemical and pharmacological properties, making it a subject of considerable interest for researchers in drug discovery and development, particularly in the context of Central Nervous System (CNS) disorders.[4][5][6][7][8]

This document will delve into the molecular structure, stereochemistry, synthesis, and analytical characterization of **(2S)-2-(3,5-Difluorophenyl)pyrrolidine**. Furthermore, it will explore its applications and the underlying principles that make it a compelling moiety for modern drug design.

## Molecular Structure and Physicochemical Properties

**(2S)-2-(3,5-Difluorophenyl)pyrrolidine** is a chiral molecule featuring a pyrrolidine ring substituted at the 2-position with a 3,5-difluorophenyl group. The "(2S)" designation specifies the absolute stereochemistry at the chiral center, which is crucial for its biological activity.

## Core Structure and Stereochemistry

The fundamental structure consists of a saturated five-membered nitrogen-containing heterocycle (the pyrrolidine) attached to a difluorinated aromatic ring. The stereochemistry at the C2 position of the pyrrolidine ring is of paramount importance, as enantiomers often exhibit markedly different pharmacological profiles. For instance, the R- and S-enantiomers of a related 2-arylpyrrolidine have been shown to act as a potent 5-HT6 agonist and antagonist, respectively.[9]

The pyrrolidine ring is not planar and typically adopts an envelope or twisted conformation to minimize steric strain.[10][11] The substituent at the C2 position can exist in either a pseudo-axial or pseudo-equatorial orientation, with the latter generally being more stable.

## Physicochemical Data Summary

A summary of the key physicochemical properties of **(2S)-2-(3,5-Difluorophenyl)pyrrolidine** is presented in the table below.

Property	Value	Source
CAS Number	1217664-59-9	[12]
Molecular Formula	C10H11F2N	[12]
Molecular Weight	183.2 g/mol	[12]
IUPAC Name	(2S)-2-(3,5-difluorophenyl)pyrrolidine	[12]
SMILES	FC1=CC(F)=CC([C@@H]2CCCN2)=C1	[12]
Purity	Typically ≥95.00%	[12]

## Synthesis of (2S)-2-(3,5-Difluorophenyl)pyrrolidine

The asymmetric synthesis of 2-arylpyrrolidines is a well-explored area of organic chemistry, with several strategies available to achieve high enantiomeric purity.[13][14][15][16] These

methods are critical as the biological activity of such compounds is often highly dependent on their stereochemistry.

## Retrosynthetic Analysis and Key Strategies

A common retrosynthetic approach for 2-arylpyrrolidines involves the cyclization of a linear precursor containing the necessary functional groups. Key strategies include:

- Reductive Cyclization: This involves the cyclization of a  $\gamma$ -halo-ketimine or a similar precursor, where a reducing agent facilitates ring closure.
- Catalytic Asymmetric Methods: Transition metal-catalyzed reactions, such as palladium-catalyzed carboamination, can provide enantiomerically enriched products.<sup>[9]</sup>
- Chiral Auxiliary-Mediated Synthesis: The use of a chiral auxiliary can direct the stereochemical outcome of a key bond-forming step.

## Exemplary Synthetic Protocol: Asymmetric Reductive Cyclization

This protocol outlines a general and efficient method for the synthesis of enantiopure 2-arylpyrrolidines, adapted from established literature procedures.<sup>[13]</sup>

### Experimental Protocol

#### Step 1: Synthesis of $\gamma$ -chloro N-(tert-butanethiofuryl)ketimine

- To a solution of the appropriate  $\gamma$ -chloro ketone in a suitable aprotic solvent (e.g., THF), add the chiral tert-butanethiofuryl amide.
- Add a dehydrating agent, such as Ti(OEt)<sub>4</sub>, and stir the reaction mixture at reflux until the starting materials are consumed (monitored by TLC or LC-MS).
- Cool the reaction to room temperature, quench with brine, and extract the product with an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ketimine, which can be purified by column chromatography.

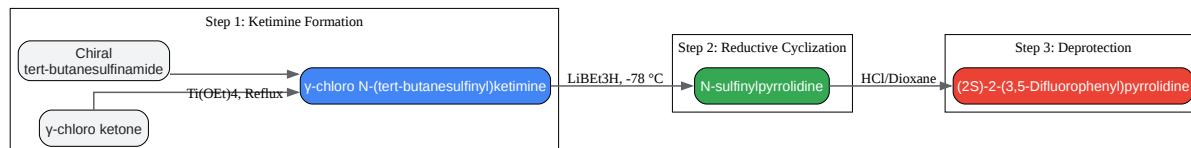
### Step 2: Diastereoselective Reduction and Cyclization

- Dissolve the purified  $\gamma$ -chloro N-(tert-butanesulfinyl)ketimine in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere (e.g., Argon).
- Slowly add a solution of a reducing agent, such as LiBEt<sub>3</sub>H (Super-Hydride®), to the cooled solution.
- Stir the reaction at -78 °C for several hours until the reduction is complete (monitored by TLC or LC-MS).
- Quench the reaction by the slow addition of methanol, followed by water.
- Warm the mixture to room temperature and extract the product with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude N-sulfinylpyrrolidine.

### Step 3: Deprotection to Yield (2S)-2-(3,5-Difluorophenyl)pyrrolidine

- Dissolve the crude N-sulfinylpyrrolidine in a suitable solvent (e.g., methanol or 1,4-dioxane).
- Add a strong acid, such as a saturated solution of anhydrous HCl in 1,4-dioxane, and stir at room temperature for 1-2 hours.[\[13\]](#)
- The hydrochloride salt of the product will precipitate. Collect the solid by filtration and wash with a non-polar solvent (e.g., diethyl ether).
- To obtain the free base, dissolve the hydrochloride salt in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent.
- Dry the organic layer and concentrate under reduced pressure to afford the final product, (2S)-2-(3,5-Difluorophenyl)pyrrolidine.

## Synthetic Pathway Visualization



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Caption: Asymmetric synthesis of (2S)-2-(3,5-Difluorophenyl)pyrrolidine.

## Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

## Spectroscopic Analysis

### 3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. Both  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the connectivity of the molecule, while  $^{19}\text{F}$  NMR is crucial for verifying the presence and environment of the fluorine atoms.[17][18]

Typical  $^1\text{H}$  NMR Data (Reference)

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity
Aromatic-H	6.8 - 7.2	m
Pyrrolidine-H2	~4.2	t or dd
Pyrrolidine-H5	~3.0 - 3.2	m
Pyrrolidine-H3, H4	1.8 - 2.2	m
NH	Broad singlet	

Note: Actual chemical shifts and multiplicities can vary depending on the solvent and concentration.

### 3.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition.

### Chiral Chromatography

To determine the enantiomeric excess (ee) of the synthesized product, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. A chiral stationary phase is used to separate the two enantiomers, and the ratio of their peak areas is used to calculate the ee.

### X-ray Crystallography

For an unambiguous determination of the absolute stereochemistry and the solid-state conformation, single-crystal X-ray diffraction can be performed if suitable crystals can be obtained.[\[10\]](#)[\[11\]](#)

### Applications in Drug Discovery and Development

The 2-arylpyrrolidine scaffold is a privileged structure in medicinal chemistry, particularly for targeting the Central Nervous System.[\[3\]](#) The introduction of the 3,5-difluorophenyl group can enhance metabolic stability, improve blood-brain barrier penetration, and modulate binding affinity to the target protein.

## Role as a Key Intermediate

**(2S)-2-(3,5-Difluorophenyl)pyrrolidine** serves as a crucial building block in the synthesis of more complex molecules. For example, the related (R)-2-(2,5-difluorophenyl)pyrrolidine is a key intermediate in the synthesis of Larotrectinib, a potent and selective TRK inhibitor used in cancer therapy.[\[19\]](#)

## Potential Pharmacological Activities

Derivatives of 2-arylpiperidines have shown a wide range of biological activities, including:

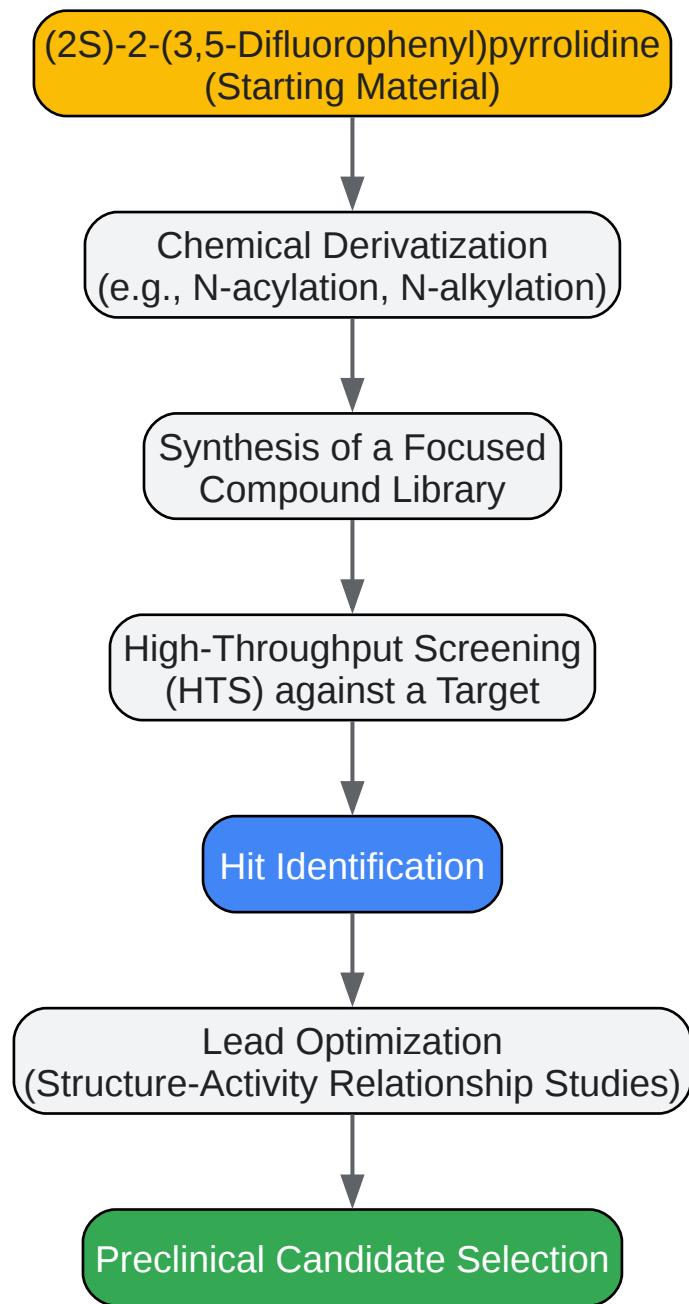
- Anticonvulsant activity[\[20\]](#)
- Dipeptidyl peptidase IV (DPP-IV) inhibition for the treatment of type 2 diabetes[\[21\]](#)
- Modulation of neurotransmitter receptors and transporters, making them relevant for treating psychiatric and neurodegenerative disorders.

## Structure-Activity Relationships and the Role of Fluorine

The two fluorine atoms on the phenyl ring play a significant role in the molecule's properties:

- Increased Lipophilicity: Fluorine can increase lipophilicity, which may enhance membrane permeability and blood-brain barrier penetration.
- Metabolic Stability: The C-F bond is very strong, making the aromatic ring less susceptible to oxidative metabolism by cytochrome P450 enzymes.
- Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH and its ability to form hydrogen bonds.
- Conformational Effects: Fluorine substitution can influence the preferred conformation of the molecule, which can impact its binding to a biological target.

## Logical Workflow for Drug Discovery Application



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Caption: Workflow for utilizing the core scaffold in drug discovery.

## Conclusion

**(2S)-2-(3,5-Difluorophenyl)pyrrolidine** is a molecule of significant strategic importance in modern medicinal chemistry. Its well-defined stereochemistry, coupled with the advantageous properties imparted by the difluorophenyl moiety, makes it a highly valuable building block for

the synthesis of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and structure-activity relationships is crucial for researchers aiming to leverage this scaffold in the development of next-generation pharmaceuticals. The methodologies and insights presented in this guide are intended to provide a solid foundation for such endeavors.

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